Cas no 960324-76-9 (4-methanesulfonamido-2-methylbenzoic acid)

960324-76-9 structure
Nome del prodotto:4-methanesulfonamido-2-methylbenzoic acid
Numero CAS:960324-76-9
MF:C9H11NO4S
MW:229.25294137001
MDL:MFCD16117800
CID:4667716
PubChem ID:61827815
4-methanesulfonamido-2-methylbenzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-methanesulfonamido-2-methylbenzoic acid
- Benzoic acid, 2-methyl-4-[(methylsulfonyl)amino]-
-
- MDL: MFCD16117800
- Inchi: 1S/C9H11NO4S/c1-6-5-7(10-15(2,13)14)3-4-8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12)
- Chiave InChI: AQMPSJKNYOITCR-UHFFFAOYSA-N
- Sorrisi: C(O)(=O)C1=CC=C(NS(C)(=O)=O)C=C1C
4-methanesulfonamido-2-methylbenzoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315731-100mg |
4-Methanesulfonamido-2-methylbenzoic acid |
960324-76-9 | 95% | 100mg |
¥3830.00 | 2024-04-23 | |
Enamine | EN300-298739-2.5g |
4-methanesulfonamido-2-methylbenzoic acid |
960324-76-9 | 95% | 2.5g |
$1034.0 | 2023-09-06 | |
Enamine | EN300-298739-5.0g |
4-methanesulfonamido-2-methylbenzoic acid |
960324-76-9 | 95% | 5g |
$1530.0 | 2023-06-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01031322-5g |
4-Methanesulfonamido-2-methylbenzoic acid |
960324-76-9 | 95% | 5g |
¥8925.0 | 2024-04-17 | |
Enamine | EN300-298739-5g |
4-methanesulfonamido-2-methylbenzoic acid |
960324-76-9 | 95% | 5g |
$1530.0 | 2023-09-06 | |
Enamine | EN300-298739-1g |
4-methanesulfonamido-2-methylbenzoic acid |
960324-76-9 | 95% | 1g |
$528.0 | 2023-09-06 | |
1PlusChem | 1P01B5GV-50mg |
4-methanesulfonamido-2-methylbenzoic acid |
960324-76-9 | 95% | 50mg |
$148.00 | 2025-03-19 | |
A2B Chem LLC | AV99119-2.5g |
4-Methanesulfonamido-2-methylbenzoic acid |
960324-76-9 | 95% | 2.5g |
$1124.00 | 2024-07-18 | |
A2B Chem LLC | AV99119-500mg |
4-Methanesulfonamido-2-methylbenzoic acid |
960324-76-9 | 95% | 500mg |
$464.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315731-250mg |
4-Methanesulfonamido-2-methylbenzoic acid |
960324-76-9 | 95% | 250mg |
¥5443.00 | 2024-04-23 |
4-methanesulfonamido-2-methylbenzoic acid Letteratura correlata
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
960324-76-9 (4-methanesulfonamido-2-methylbenzoic acid) Prodotti correlati
- 1796948-68-9(N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide)
- 2172038-64-9(5-ethyl-decahydroquinoline)
- 1706103-55-0(3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine)
- 1820647-45-7(5-tert-Butyl 2-ethyl 6-methyl-4-oxopyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate)
- 872862-61-8(N'-{3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(prop-2-en-1-yl)ethanediamide)
- 1366396-11-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-methylthiophen-2-yl)propanoic acid)
- 1201362-85-7(Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)-2-methylpropanoate)
- 899977-34-5(1-(2-hydroxyethyl)-4-{(3-nitrophenyl)methylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one)
- 2172064-51-4(1-(pyridin-2-yl)-1H-pyrazolo3,4-cpyridin-4-amine)
- 2227918-44-5((1R)-2-amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:960324-76-9)4-methanesulfonamido-2-methylbenzoic acid

Purezza:99%
Quantità:5g
Prezzo ($):1235.0